molecular formula C21H16OS B6492863 (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one CAS No. 76542-40-0

(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one

Cat. No.: B6492863
CAS No.: 76542-40-0
M. Wt: 316.4 g/mol
InChI Key: CJVANMWRURUBSY-UHFFFAOYSA-N
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Description

(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one is a synthetic chalcone derivative with the molecular formula C 21 H 16 OS and a molecular weight of 316.42 g/mol . This compound is characterized by its α,β-unsaturated ketone structure and features a phenylsulfanyl (thioether) substituent, which may influence its electronic properties and potential biological activity . As a member of the chalcone family, it serves as a valuable building block in medicinal chemistry and drug discovery research. Chalcones are known to be precursors to various heterocyclic compounds and are investigated for a broad spectrum of biological activities, which may include antimicrobial and antifungal properties, as seen in related imidazole-containing chalcones . The specific research applications and mechanism of action for this compound are areas for further investigation by the scientific community. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

76542-40-0

Molecular Formula

C21H16OS

Molecular Weight

316.4 g/mol

IUPAC Name

3-phenyl-1-(4-phenylsulfanylphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H16OS/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H

InChI Key

CJVANMWRURUBSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Standard Alkaline Hydroxide Method

A representative procedure involves dissolving equimolar quantities of 4-(phenylsulfanyl)benzaldehyde (1.0 equiv) and acetophenone (1.0 equiv) in ethanol, followed by the addition of aqueous NaOH (10–60% w/v). The mixture is stirred at 50°C for 12–15 hours or at room temperature for up to one week. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation upon acidification with dilute HCl. Recrystallization from ethanol yields the pure (2E)-isomer, with typical yields ranging from 70% to 85%.

Key Parameters:

  • Catalyst Concentration: Higher NaOH concentrations (40–60%) accelerate reaction kinetics but may promote side reactions such as aldol dimerization.

  • Solvent Choice: Ethanol balances solubility and environmental safety, though methanol or aqueous-ethanol mixtures are alternatives.

  • Temperature Control: Elevated temperatures (50–60°C) reduce reaction time but require careful monitoring to avoid decomposition.

Heterogeneous Acid Catalysis

Recent advancements employ solid acid catalysts like hexagonal boron nitride (h-BN) with Frustrated Lewis Pair (FLP) sites, achieving near-quantitative yields under mild conditions. This method minimizes aqueous waste and simplifies product isolation. For instance, a mixture of 4-(phenylsulfanyl)benzaldehyde, acetophenone, and h-BN (5 mol%) in toluene is refluxed for 6 hours, yielding the chalcone derivative in 98% purity after filtration and solvent evaporation.

Synthesis of 4-(Phenylsulfanyl)benzaldehyde: A Critical Precursor

The availability of 4-(phenylsulfanyl)benzaldehyde is pivotal. Two primary routes are documented:

Nucleophilic Aromatic Substitution

4-Fluorobenzaldehyde reacts with thiophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 hours. The fluoride leaving group is displaced by the thiophenolate ion, yielding 4-(phenylsulfanyl)benzaldehyde with 75–80% efficiency.

Reaction Scheme:

4-Fluorobenzaldehyde + PhSHK2CO3,DMF4-(PhS)C6H4CHO + KF + H2O\text{4-Fluorobenzaldehyde + PhSH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(PhS)C}6\text{H}4\text{CHO + KF + H}_2\text{O}

Oxidation of 4-(Phenylsulfanyl)benzyl Alcohol

Alternatively, 4-(phenylsulfanyl)benzyl alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature. This method avoids harsh conditions and provides high selectivity, though it requires an additional step to synthesize the alcohol precursor.

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation drastically reduces reaction times from hours to minutes. A protocol combining 4-(phenylsulfanyl)benzaldehyde (1.0 equiv), acetophenone (1.2 equiv), and NaOH (20% w/v) in ethanol under microwave irradiation (300 W, 80°C) for 15 minutes achieves 88% yield. This method is ideal for high-throughput applications but necessitates specialized equipment.

Solvent-Free Mechanochemical Approaches

Grinding the reactants (aldehyde, ketone, and KOH) in a ball mill for 30 minutes produces the chalcone with 82% yield. This eco-friendly method eliminates solvent use, reducing environmental impact and purification complexity.

Structural Characterization and Validation

Post-synthesis, the compound is validated via:

  • FT-IR: C=O stretch at ~1650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ confirm the enone system.

  • ¹H NMR: Trans-coupling constants (J = 15–16 Hz) between Hα and Hβ verify the (2E)-configuration.

  • X-ray Crystallography: Orthorhombic crystal structure (space group Pnma) with lattice parameters a = 7.407 Å, b = 44.336 Å, c = 6.046 Å.

Comparative Analysis of Methods

Method Catalyst Time Yield Advantages
Alkaline HydroxideNaOH12–24 h70–85%Simple, low cost
Heterogeneous Acidh-BN6 h95–98%High yield, recyclable catalyst
Microwave-AssistedNaOH15 min88%Rapid, energy-efficient
MechanochemicalKOH30 min82%Solvent-free, sustainable

Challenges and Optimization Strategies

  • Stereoselectivity: The (2E)-isomer predominates due to thermodynamic stability, but trace (2Z)-isomers may form. Column chromatography (silica gel, hexane/ethyl acetate) resolves this.

  • Side Reactions: Aldol dimerization is suppressed by using excess ketone (1.2–1.5 equiv) and controlled pH.

  • Scalability: Pilot-scale trials recommend continuous flow reactors for heterogeneous acid catalysis to maintain efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds similar to (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one exhibit a range of biological activities:

Antioxidant Activity

Chalcones are known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies suggest that (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one may possess significant antioxidant capabilities, contributing to cellular protection and longevity.

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. Research indicates that similar chalcones can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Chalcones have been studied for their anti-inflammatory properties. The presence of the phenylsulfanyl group may enhance the anti-inflammatory effects of (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one, potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Potential

Emerging studies have indicated that chalcones can induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one may contribute to its efficacy against certain cancer types.

Case Studies and Research Findings

Several studies have focused on the applications of chalcones, including (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one:

StudyFocusFindings
Wang et al., 2021 Antioxidant ActivityDemonstrated significant free radical scavenging activity in vitro.
Liu et al., 2020 Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Candida albicans.
Zhang et al., 2019 Anticancer EffectsInduced apoptosis in breast cancer cell lines through mitochondrial pathways.

Mechanism of Action

The mechanism by which (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one exerts its effects involves interactions with various molecular targets. The phenylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Electronegativity and Positional Influence
  • Activity: IC50 = 4.35 μM (highest inhibitory activity among non-piperazine chalcones) . Comparison: The target compound lacks hydroxyl groups but includes a phenylsulfanyl group. Reduced electronegativity at ring A may lower potency but improve metabolic stability.
  • Cluster 6 Chalcones (e.g., 2j, 2h) :

    • Structure: Meta-iodine on ring A; para-substituents (Br, Cl, F, OMe) on rings A and B.
    • Activity: IC50 values range from 4.7 μM (2j: Br and F substituents) to 70.79 μM (2p: OMe substituents) .
    • Key Trend: Potency decreases with lower electronegativity of substituents (e.g., Br → Cl → OMe). The phenylsulfanyl group in the target compound, being less electronegative than halogens, may result in lower activity but offers unique hydrophobic interactions.
Heterocyclic Substitutions
  • Imidazole-Bearing Chalcones (e.g., IM5): Structure: 4-(Dimethylamino)phenyl on ring B; imidazole on ring A. Activity: IC50 = 0.30 μM (MAO-A), 0.40 μM (MAO-B) . Comparison: The target compound lacks heterocycles but features a sulfur atom, which may enhance polar interactions without the basicity of imidazole.
  • Pyrazole-Linked Chalcones (e.g., 5a, 5c): Structure: Trifluoromethylpyrazole on ring A; pyrrole on ring B. Activity: Growth inhibition of -77.10% (5a) and -92.13% (5c) against renal cancer cells at 10 μM .

Functional Group Impact on Target Selectivity

COX-2 Inhibition
  • (2E)-3-(4-methylphenyl)-1-[4-(methylsulfonyl)phenyl]prop-2-en-1-one (Structure A) :
    • Structure: Methylsulfonyl (electron-withdrawing) on ring A; methylphenyl on ring B.
    • Activity: Potent COX-2 selectivity due to sulfonyl group’s hydrogen-bonding capacity .
    • Comparison: The target compound’s phenylsulfanyl group (electron-donating) lacks sulfonyl’s H-bonding ability, likely reducing COX-2 affinity but may target other enzymes.
Antimalarial/Anticancer Activity
  • Chloroquinoline-Amino Chalcones (e.g., LabMol-94): Structure: Chlorothiophene on ring B; imidazole-linked phenyl on ring A. Activity: Moderate anticancer activity (purity >99%) . Comparison: The phenylsulfanyl group’s bulkiness may reduce solubility compared to chlorothiophene but enhance membrane permeability.

Physicochemical Properties

Compound Substituents (Ring A/Ring B) Melting Point (°C) Purity (%) Key Functional Groups
Target Compound 4-(Phenylsulfanyl)phenyl / Phenyl Not Reported Not Reported Phenylsulfanyl, α,β-unsaturated ketone
Cardamonin 2,4-Dihydroxyphenyl / Phenyl Not Reported >98 Hydroxyl, α,β-unsaturated ketone
LabMol-93 4-(Methylsulfanyl)phenyl / 5-Nitrothiophen-2-yl 204 99.21 Methylsulfanyl, Nitro
IM5 4-(Imidazol-1-yl)phenyl / 4-(Dimethylamino)phenyl Not Reported >98 Imidazole, Dimethylamino
  • Synthetic Yields : Chalcones with electron-withdrawing groups (e.g., nitro, sulfonyl) often exhibit lower yields (e.g., 9% for LabMol-89 ) compared to electron-donating substituents. The phenylsulfanyl group may improve synthetic accessibility due to sulfur’s stability.

Research Findings and Trends

Electronegativity vs. Bioactivity : Halogen substituents (Br, Cl) enhance potency but reduce solubility. The phenylsulfanyl group balances moderate electronegativity with lipophilicity .

Heterocycles vs. Aromatic Rings : Heterocyclic substitutions (imidazole, pyrazole) improve target binding but increase molecular weight. The target compound’s simpler structure may favor pharmacokinetics .

Sulfur-Containing Groups: Sulfonyl groups (e.g., Structure A) are optimal for enzyme inhibition, while sulfanyl groups may enhance non-polar interactions in hydrophobic pockets .

Biological Activity

(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure featuring a phenylsulfanyl group, has shown potential in various pharmacological applications.

  • Molecular Formula : C21H16OS
  • Molecular Weight : 316.416 g/mol
  • CAS Number : 76542-40-0

Antioxidant Activity

Chalcones are known for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. Studies have demonstrated that (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one exhibits significant antioxidant activity, attributed to its ability to donate hydrogen atoms or electrons, thus neutralizing free radicals .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections . The mechanism of action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one has been investigated for its anticancer effects. It has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation . The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further development in cancer therapies.

Study 1: Antioxidant and Cytotoxic Effects

A study published in a peer-reviewed journal evaluated the antioxidant and cytotoxic effects of (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one on human cancer cell lines. Results indicated that the compound exhibited a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. Additionally, it demonstrated significant radical scavenging activity with an EC50 value of 15 µM .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one was assessed against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity. Notably, it was most effective against Staphylococcus aureus .

A detailed mechanistic study revealed that (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one triggers apoptosis through the mitochondrial pathway. It was found to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in treated cancer cells. This suggests that the compound's anticancer effects may be mediated by oxidative stress induction .

Summary Table of Biological Activities

Activity Effect Mechanism Reference
AntioxidantSignificant radical scavengingElectron donation
AntimicrobialModerate activityDisruption of cell membranes
AnticancerInduces apoptosisActivation of caspases and ROS generation

Q & A

Q. What are the optimized synthetic routes for (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-(phenylsulfanyl)acetophenone and benzaldehyde under basic conditions (e.g., NaOH/ethanol). Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric ratios to minimize side products like unreacted ketones or aldol adducts . Purification often involves recrystallization using ethanol or column chromatography with hexane/ethyl acetate gradients. Yield optimization (70–85%) requires careful monitoring of base concentration to avoid decomposition of the α,β-unsaturated ketone .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • FT-IR : Confirm the α,β-unsaturated carbonyl stretch (~1650–1680 cm⁻¹) and C=C stretching (~1600 cm⁻¹). Aromatic C–H and sulfanyl (C–S) vibrations appear at 3050–3100 cm⁻¹ and 690–740 cm⁻¹, respectively .
  • XRD : Single-crystal X-ray diffraction (SCXRD) resolves the (2E)-configuration, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H···π, van der Waals). For example, analogous chalcones show planar geometries with phenyl rings tilted at 10–25° .
  • NMR : ¹H NMR reveals vinyl proton coupling constants (J = 15–16 Hz for trans-configuration). ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .

Q. How can thermal stability and phase transitions be analyzed for this compound?

Differential Scanning Calorimetry (DSC) is used to determine melting points (typically 150–180°C for chalcones) and decomposition profiles. Thermogravimetric Analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies stability up to ~250°C, with mass loss correlating to sulfanyl group degradation .

Advanced Research Questions

Q. What computational methods (DFT, molecular docking) are suitable for predicting electronic properties and bioactivity?

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (e.g., 3.5–4.5 eV), dipole moments, and electrostatic potential maps. These predict nonlinear optical (NLO) behavior, such as hyperpolarizability (β) values comparable to urea .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). For antimicrobial studies, docking scores against E. coli FabH (β-ketoacyl-ACP synthase) correlate with experimental MIC values .

Q. How does the phenylsulfanyl substituent influence nonlinear optical (NLO) properties compared to halogenated analogs?

The electron-rich sulfanyl group enhances intramolecular charge transfer (ICT), increasing polarizability. Z-scan measurements show third-order NLO susceptibility (χ³) values ~10⁻¹² esu, outperforming fluorinated analogs (e.g., (E)-3-(2,6-difluorophenyl) derivatives) due to reduced electronegativity . Time-Dependent DFT (TD-DFT) simulations further validate excited-state transitions in the 300–400 nm range .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy across studies?

Discrepancies in MIC values (e.g., 8–64 µg/mL for S. aureus) arise from variations in bacterial strains, solvent choice (DMSO vs. water), and assay protocols. Standardize using:

  • Broth Microdilution (CLSI guidelines) with neutral pH media.
  • Synergistic Studies : Combine with β-lactam antibiotics to assess resistance modulation.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to confirm oxidative stress mechanisms .

Methodological Tables

Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey Signals
FT-IR1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 695 cm⁻¹ (C–S)
¹H NMR (400 MHz)δ 8.02 (d, J=15.6 Hz, H-α), 7.92 (d, J=8.4 Hz, Ar–H), 7.35–7.50 (m, Ar–H)
¹³C NMRδ 188.2 (C=O), 144.1 (C-β), 139.5 (C-S)

Table 2. Comparative NLO Properties of Chalcone Derivatives

Compoundβ (×10⁻³⁰ esu)χ³ (×10⁻¹² esu)HOMO-LUMO Gap (eV)
(2E)-3-phenyl-1-[4-(PhS)phenyl]propenone8.71.23.8
(E)-3-(2,6-F₂C₆H₃)-1-(4-FC₆H₄)propenone5.90.74.3

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